molecular formula C11H20ClNO2 B12099300 Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B12099300
M. Wt: 233.73 g/mol
InChI Key: CFRFVTFZTABHIF-FJEDJHNJSA-N
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Description

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid ester hydrochloride with a rigid octane scaffold. Its structure features a bicyclo[2.2.2]octane core, an ethyl ester group, and a primary amine protonated as a hydrochloride salt. This compound is synthesized via hydrogenation of unsaturated precursors using Pd/C catalysts under high-pressure H₂, followed by HCl treatment to yield the hydrochloride salt . Key properties include:

  • Molecular Formula: C₁₁H₂₀ClNO₂
  • Molecular Weight: 233.74 g/mol
  • Optical Rotation: [α]D = +15.4° (c = 0.9, MeOH)
  • Physical State: Oily liquid (enantiopure form) vs. crystalline solid (racemic form, mp 130–133°C) .

The compound’s stereochemistry and rigid structure make it valuable in medicinal chemistry, particularly for designing conformationally restricted peptides and enzyme inhibitors.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H/t7?,8?,9-,10-;/m1./s1

InChI Key

CFRFVTFZTABHIF-FJEDJHNJSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](C2CCC1CC2)N.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as tropinone.

    Reduction: The ketone group in tropinone is reduced to form the corresponding alcohol.

    Amination: The alcohol is then converted to an amine through a series of steps involving protection and deprotection of functional groups.

    Esterification: The carboxylic acid group is esterified to form the ethyl ester.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reduction: Using catalytic hydrogenation for the reduction step.

    Continuous flow processes: To improve efficiency and yield.

    Automated purification: Techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride serves as a valuable building block in organic synthesis for complex molecules due to its rigid bicyclic structure which influences reactivity.

Biology

Research has indicated potential biological activities of this compound, particularly in enzyme inhibition and receptor binding studies:

  • Antiviral Activity : In vitro assays have demonstrated significant antiviral effects against influenza viruses with IC50 values in the low micromolar range:
    • Against H1N1: IC50 = 0.07 μM
    • Against H3N2: IC50 = 0.04 μM
  • Metabolic Stability : Studies suggest that the compound exhibits good metabolic stability in liver microsomes, indicating a favorable pharmacokinetic profile compared to other antiviral agents .

Medicine

The compound is under investigation for its therapeutic properties, including potential analgesic and anti-inflammatory effects. Its unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies .

Chemical Reactions Analysis

This compound can participate in several chemical reactions:

  • Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives using reagents like potassium permanganate.
  • Reduction : The ester group can be reduced to an alcohol using catalysts such as palladium on carbon.
  • Substitution : The amine group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides .

Major Products from Reactions

Reaction TypeMajor Product
OxidationNitroso or nitro compounds
ReductionAlcohols or amines
SubstitutionSubstituted amines or esters

Antiviral Research

Recent studies highlight the compound's antiviral properties against influenza viruses, revealing its potential as a lead compound for drug development targeting viral infections .

Pharmacological Studies

Investigations into the pharmacological applications of this compound have shown promising results in pain management and inflammation reduction, warranting further clinical trials .

Mechanism of Action

The mechanism of action of Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Stereoisomers and Diastereomers

The compound has three primary analogs differing in stereochemistry:

Compound Name Configuration Optical Rotation ([α]D) Melting Point (°C) Physical State Reference
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (2S,3S) –17.5 (c = 1.0, MeOH) Oil
Ethyl (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (2R,3S) –31.5 (c = 0.6, EtOH) 195–196 Crystalline
Ethyl (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (2S,3R) +30.1 (c = 0.4, EtOH) 193–194 Crystalline
Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (2R,3R) +15.4 (c = 0.9, MeOH) Oil

Key Observations :

  • Enantiomers [(2R,3R) vs. (2S,3S)] exhibit mirror-image optical rotations but identical NMR and elemental analysis data .
  • Diastereomers [(2R,3R) vs. (2R,3S)] differ significantly in melting points and physical states due to altered crystal packing .

Structural Analogs with Modified Esters or Cores

Methyl Ester Derivatives

Replacing the ethyl ester with a methyl group reduces lipophilicity:

  • Methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 2173637-41-5): Purity 98%, used as an intermediate in pharmaceutical synthesis .
Bicyclo[2.2.1]heptane Analogs

Smaller bicyclic cores alter steric and electronic properties:

Hydrolysis Products: Carboxylic Acid Derivatives

Hydrolysis of the ester group yields bioactive carboxylic acids:

Compound Name Configuration Melting Point (°C) Optical Rotation ([α]D) Reference
(2R,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (2R,3R) 255–260 +35.1° (c = 0.4, H₂O)
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (2S,3S) 223–230 –49.0° (c = 0.3, H₂O)

Key Observations :

  • Acid derivatives have higher melting points than ester precursors due to hydrogen bonding .
  • The (2R,3R) acid’s optical rotation differs from its ester, reflecting conformational changes post-hydrolysis .

Racemic Mixtures vs. Enantiopure Forms

Racemic (±)-forms exhibit distinct properties:

Compound Name Melting Point (°C) Reference
Ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-3 130–133
Ethyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (±)-4 189–191

Key Observations :

  • Racemates often have lower melting points than enantiopure forms due to disordered crystal lattices .
  • Enantiopure synthesis requires resolution techniques (e.g., chiral chromatography) or asymmetric catalysis, increasing production costs .

Biological Activity

Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, a bicyclic compound with notable structural and functional characteristics, has garnered attention in various fields of biological research. This article delves into its synthesis, biological properties, and potential applications based on recent studies.

Molecular Characteristics:

  • Molecular Formula: C11H19NO2
  • Molecular Weight: 197.27 g/mol
  • IUPAC Name: Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate
  • CAS Number: 1626394-44-2

The compound is characterized by a bicyclo[2.2.2]octane framework, which contributes to its unique biological activity and stability under various conditions.

PropertyValue
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
IUPAC NameEthyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate
CAS Number1626394-44-2

Synthesis

The synthesis of ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves several steps:

  • Starting Material: A bicyclo[2.2.2]octane derivative is used as the precursor.
  • Functional Group Introduction: The amino group is introduced at the 3-position, while the carboxylate ester is added at the 2-position through organic reactions such as amination and esterification.
  • Chiral Resolution: The (2R,3R) configuration is achieved using chiral catalysts or starting materials to ensure the desired stereochemistry .

Pharmacological Potential

Recent studies have highlighted the pharmacological potential of this compound:

  • Antiviral Activity: In vitro assays have demonstrated that compounds derived from this bicyclic structure exhibit significant antiviral activity against influenza viruses, with IC50 values in the low micromolar range . For instance:
    • Against H1N1: IC50 = 0.07 μM
    • Against H3N2: IC50 = 0.04 μM
    These values indicate a strong inhibitory effect on viral replication.

Metabolic Stability

Metabolic stability assays reveal that ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate exhibits good stability in liver microsomes compared to other antiviral agents like VX-787, suggesting a favorable pharmacokinetic profile .

Cytotoxicity

In cytotoxicity assays, the compound demonstrated low cytotoxicity with CC50 values exceeding 200 μM, indicating a potential for safe therapeutic use without significant adverse effects on human cells .

Study on Antiviral Efficacy

A comprehensive study evaluated the antiviral efficacy of ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane derivatives against various strains of influenza:

  • Methodology: The study utilized cytopathic effect inhibition assays to determine the effectiveness of the compound against viral strains.
Virus StrainIC50 Value (μM)
H1N10.07 ± 0.02
H3N20.04 ± 0.01

The results indicated that these compounds could serve as promising candidates for further development in antiviral therapies.

Stability in Human Liver Microsomes

Another investigation focused on the metabolic stability of ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane derivatives in human liver microsomes:

CompoundRemaining Concentration (%) after 60 min
Ethyl (compound I)93%
VX-78789%

This data supports the notion that ethyl (compound I) maintains higher stability under metabolic conditions compared to established antiviral agents .

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, and how is stereochemical purity ensured?

Answer:
The compound is synthesized via enantioselective methods, such as the Curtius rearrangement or Hofmann rearrangement, to establish the bicyclo[2.2.2]octane scaffold. For example, the Hofmann rearrangement of dicarboximide precursors yields cis-3-aminobicyclo[2.2.2]octane derivatives . Stereochemical purity is verified using optical rotation ([α]D values, e.g., +30.1° in EtOH) and enantiomeric excess (ee ≥99%) measured by chiral chromatography or NMR comparison with antipodes .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • 1H/13C-NMR : To confirm stereochemistry by comparing coupling constants (e.g., J values for axial/equatorial protons) and resonance patterns with known antipodes .
  • Elemental analysis : Validates empirical formulas (e.g., C11H20ClNO2 with C:56.52%, H:8.62%, Cl:15.17%) .
  • Melting point determination : Sharp ranges (e.g., 193–194°C) indicate purity .
  • Optical rotation : Distinguishes enantiomers (e.g., [α]D20 = +30.1 vs. –64° for related derivatives) .

Basic: How can researchers optimize hydrolysis of the ethyl ester to obtain the free carboxylic acid derivative?

Answer:
Hydrolysis is performed under acidic or basic conditions. For example, refluxing with HCl or NaOH yields (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid. Yields (~56–58%) depend on solvent choice (e.g., H2O or EtOH) and reaction time. Post-hydrolysis purification involves crystallization, with purity confirmed by NMR and optical rotation .

Advanced: How do structural modifications (e.g., ester vs. carboxylic acid, stereoisomerism) impact physicochemical and biological properties?

Answer:

  • Ester vs. acid : The ethyl ester improves lipid solubility for cellular uptake, while the carboxylic acid enhances hydrogen bonding in target interactions .
  • Stereochemistry : The (2R,3R) configuration shows distinct NMR coupling constants (e.g., J1,2 vs. J2,3) and biological activity compared to (2S,3S) or trans isomers .
  • Derivatization : Introduction of substituents (e.g., hydroxyl, fluorine) alters metabolic stability and target affinity, as seen in related bicyclo[2.2.2]octane derivatives .

Advanced: How should researchers resolve contradictions in reported data (e.g., yield discrepancies, stereochemical assignments)?

Answer:

  • Reproducibility checks : Replicate synthetic protocols (e.g., Hofmann vs. Curtius rearrangements) to identify method-specific variations .
  • Cross-validation : Use multiple analytical techniques (e.g., X-ray crystallography with NMR) to confirm stereochemistry when optical rotation alone is insufficient .
  • Statistical analysis : Compare elemental analysis results (e.g., %C, %N) across studies to detect systematic errors .

Advanced: What strategies are effective for stabilizing the hydrochloride salt under varying storage conditions?

Answer:

  • Temperature control : Store at –20°C in desiccated environments to prevent hygroscopic degradation .
  • pH monitoring : Maintain acidic conditions (pH <4) in solution to avoid freebase precipitation .
  • Excipient screening : Co-formulate with stabilizers (e.g., cyclodextrins) to enhance shelf life, as demonstrated for analogous bicyclic compounds .

Advanced: How can computational modeling guide the rational design of derivatives for specific biological targets?

Answer:

  • Docking studies : Use the bicyclo[2.2.2]octane core as a rigid scaffold to map steric and electronic complementarity with enzyme active sites (e.g., proteases or kinases) .
  • QSAR analysis : Correlate substituent effects (e.g., logP, polar surface area) with bioavailability data from analogs .
  • MD simulations : Predict conformational stability in physiological solvents to prioritize synthetically feasible derivatives .

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